Mek/PI3K-IN-2
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Overview
Description
Mek/PI3K-IN-2 is a dual inhibitor targeting both the mitogen-activated protein kinase kinase (MEK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival. Dysregulation of these pathways is often associated with various cancers, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mek/PI3K-IN-2 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mek/PI3K-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the MEK and PI3K pathways and their interactions.
Biology: Helps in understanding cellular processes such as growth, proliferation, and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in tumors with dysregulated MEK and PI3K pathways.
Mechanism of Action
Mek/PI3K-IN-2 exerts its effects by inhibiting the activity of both MEK and PI3K enzymes. This dual inhibition disrupts the signaling pathways that promote cell growth and survival, leading to reduced proliferation and increased apoptosis of cancer cells. The compound targets specific molecular sites on the MEK and PI3K enzymes, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Alpelisib: A PI3K inhibitor used in breast cancer treatment.
Trametinib: A MEK inhibitor used in melanoma therapy.
Cobimetinib: Another MEK inhibitor with applications in various cancers .
Uniqueness: Mek/PI3K-IN-2 is unique due to its dual inhibition of both MEK and PI3K pathways, offering a broader therapeutic potential compared to compounds that target only one pathway. This dual targeting can potentially overcome resistance mechanisms that often arise with single-pathway inhibitors .
Properties
Molecular Formula |
C38H41F5IN9O7 |
---|---|
Molecular Weight |
957.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |
InChI |
InChI=1S/C38H41F5IN9O7/c39-26-7-6-25(32(31(26)41)45-28-8-5-24(44)23-27(28)40)35(55)50-60-22-21-59-20-19-58-18-17-57-16-10-51(9-13-54)36-47-37(52-11-14-56-15-12-52)49-38(48-36)53-30-4-2-1-3-29(30)46-34(53)33(42)43/h1-8,23,33,45,54H,9-22H2,(H,50,55) |
InChI Key |
VAPPIXLSHDYSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCOCCOCCOCCONC(=O)C5=C(C(=C(C=C5)F)F)NC6=C(C=C(C=C6)I)F |
Origin of Product |
United States |
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